PI3Kβ Selectivity Over PI3Kα: 4.9-Fold Window Defined by Ki Values
The compound inhibits PI3Kβ with a Ki of 41 nM compared to 199 nM for PI3Kα, yielding a 4.9-fold selectivity margin in the same AlphaScreen assay system [1]. This contrasts with the pan-PI3K inhibitor pictilisib (GDC-0941), which exhibits nearly equipotent inhibition of PI3Kα (IC50 3 nM) and PI3Kβ (IC50 33 nM), giving only an 11-fold α/β ratio that favors PI3Kα [2]. For researchers requiring β-over-α selectivity to avoid on-target metabolic toxicity associated with PI3Kα inhibition, the 4.9-fold β preference is quantitatively meaningful.
| Evidence Dimension | Ki (PI3Kβ vs PI3Kα) – isoform selectivity window |
|---|---|
| Target Compound Data | PI3Kβ Ki 41 nM; PI3Kα Ki 199 nM |
| Comparator Or Baseline | Pictilisib (GDC-0941): PI3Kα IC50 3 nM; PI3Kβ IC50 33 nM (11-fold α preference) |
| Quantified Difference | Target compound: 4.9-fold β preference; Pictilisib: 11-fold α preference |
| Conditions | Human PI3K isoforms, AlphaScreen assay (target); fluorescence polarization assay (pictilisib) |
Why This Matters
The direction of selectivity determines utility: β-preferring inhibitors are sought for PTEN-null tumor models, while α-preferring pan-inhibitors are unsuitable for this niche.
- [1] BindingDB BDBM50394852. Ki: PI3Kβ 41 nM, PI3Kα 199 nM. AlphaScreen assay. View Source
- [2] Folkes, A.J. et al. The identification of GDC-0941 as a potent, selective, orally bioavailable inhibitor of Class I PI3K. J. Med. Chem. 51, 5522–5532 (2008). PI3Kα IC50 3 nM, PI3Kβ IC50 33 nM. View Source
